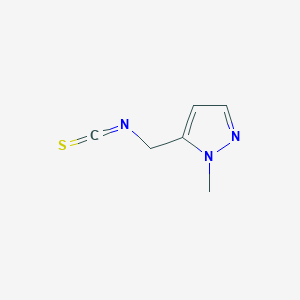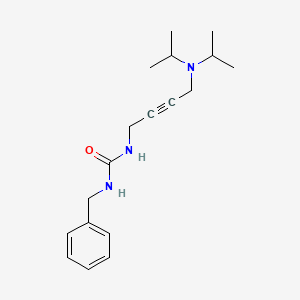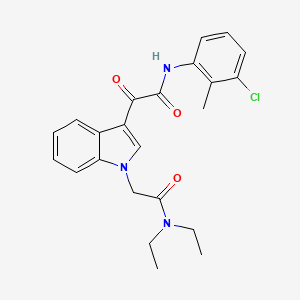
5-(isotiocianatometil)-1-metil-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Aplicaciones Científicas De Investigación
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an adjuvant in chemotherapy to enhance the efficacy of existing drugs.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Isothiocyanates (itcs), a group to which this compound belongs, have been shown to exhibit antimicrobial activity against human pathogens . They are also known to inhibit aldehyde dehydrogenase (ALDH), an enzyme often expressed in cancer cells .
Mode of Action
Itcs are known to interact with their targets through enzymatic hydrolysis . In the case of ALDH inhibition, this interaction leads to a decrease in the tolerance of cancer cells to certain chemotherapy drugs .
Biochemical Pathways
Itcs are known to be involved in various metabolic reactions, and their emergence and evolution represented a crucial step in molecular and cellular evolution .
Pharmacokinetics
It is known that the effectiveness of itcs can be influenced by their potential affinity to aldh isoforms and abc proteins .
Result of Action
Studies on itcs have shown that they can significantly decrease the cisplatin tolerance of certain cancer cells and reverse the epithelial to mesenchymal transition (emt) phenotype, thereby reducing the migratory potential of these cells .
Action Environment
It is known that the effectiveness of many compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, notably aldehyde dehydrogenase (ALDH) and ATP-binding cassette (ABC) transporters . The interaction with ALDH is particularly important as it inhibits the enzyme’s activity, which can lead to decreased tolerance to certain chemotherapeutic agents like cisplatin . Additionally, 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole has been shown to interact with proteins involved in the epithelial to mesenchymal transition (EMT), affecting cell migration and invasion .
Cellular Effects
The effects of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole on various cell types and cellular processes are profound. In non-small-cell lung cancer (NSCLC) cells, this compound has been observed to decrease cell viability and reduce cisplatin resistance . It influences cell signaling pathways by increasing the expression of E-Cadherin and decreasing the expression of ABCC1 and ALDH3A1 . These changes can lead to a reversal of the EMT phenotype, thereby reducing the migratory potential of cancer cells .
Molecular Mechanism
At the molecular level, 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole exerts its effects through several mechanisms. It binds to ALDH and ABC transporters, inhibiting their activity . This inhibition leads to changes in gene expression, particularly those genes involved in drug resistance and cell migration . The compound also affects the expression of proteins involved in cell adhesion and signaling, contributing to its overall anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of ALDH and ABC transporters .
Dosage Effects in Animal Models
The effects of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit ALDH activity without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as ALDH and ABC transporters, affecting their activity and leading to changes in metabolic flux . The compound can also influence the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with ALDH and ABC transporters . This localization is essential for its inhibitory effects on these enzymes and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable isothiocyanate precursor. One common method is the reaction of 1-methyl-1H-pyrazole with thiophosgene or its derivatives under basic conditions . Another approach involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .
Industrial Production Methods
Industrial production of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(isothiocyanatomethyl)-4-phenylbenzene
- 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
- Phenethyl isothiocyanate (PEITC)
- Benzyl isothiocyanate (BITC)
Uniqueness
5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is unique due to its specific structure, which combines the isothiocyanate group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to inhibit ALDH and enhance the efficacy of chemotherapy drugs sets it apart from other isothiocyanates .
Propiedades
IUPAC Name |
5-(isothiocyanatomethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-9-6(2-3-8-9)4-7-5-10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBCXHQHFITYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)

![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2578887.png)
![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)
![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)
![(2-Methoxypyridin-3-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578891.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B2578897.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2578899.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide](/img/structure/B2578900.png)
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578901.png)
![4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2578902.png)
![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)
![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)
